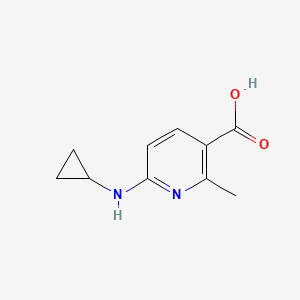
3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol is a complex organic compound that features a quinoline ring, a triazole ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Quinoline Ring: The quinoline moiety can be introduced via a nucleophilic substitution reaction.
Incorporation of the Tolyl Group: The tolyl group is often added through a Friedel-Crafts alkylation reaction.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Various substituted triazole and quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Due to its aromatic rings, it can be used as a fluorescent probe in biological assays.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Polymer Production: The compound may be used in the production of specialized polymers.
Mechanism of Action
The mechanism of action of 3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The quinoline and triazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol: Lacks the tolyl group, which may affect its biological activity.
3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-phenylpropan-1-ol: Contains a phenyl group instead of a tolyl group, which may alter its chemical properties.
Uniqueness
The presence of the tolyl group in 3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol distinguishes it from similar compounds, potentially enhancing its biological activity and making it a more versatile compound for various applications.
Properties
Molecular Formula |
C21H20N4O |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-3-(4-quinolin-4-yltriazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C21H20N4O/c1-15-6-8-16(9-7-15)21(11-13-26)25-14-20(23-24-25)18-10-12-22-19-5-3-2-4-17(18)19/h2-10,12,14,21,26H,11,13H2,1H3 |
InChI Key |
XJYWVAXAXKALKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCO)N2C=C(N=N2)C3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15231510.png)
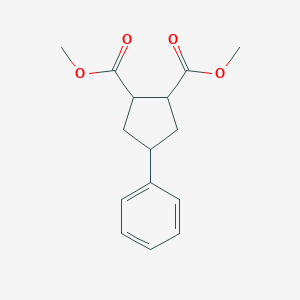
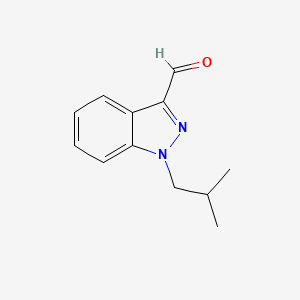
![benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B15231517.png)
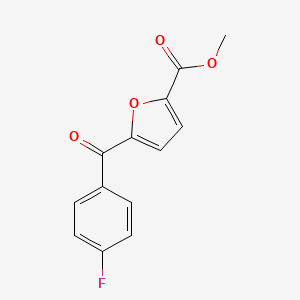

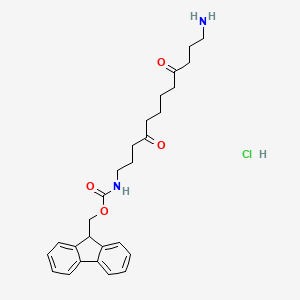
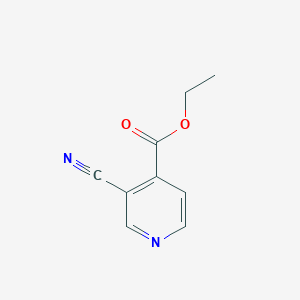
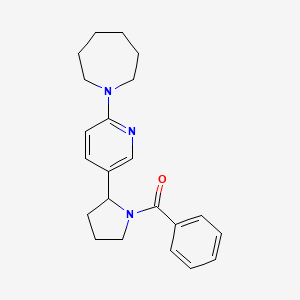
![6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B15231571.png)
